4-{[Cyclobutyl(methyl)amino]methyl}benzoic acid 4-{[Cyclobutyl(methyl)amino]methyl}benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16207107
InChI: InChI=1S/C13H17NO2/c1-14(12-3-2-4-12)9-10-5-7-11(8-6-10)13(15)16/h5-8,12H,2-4,9H2,1H3,(H,15,16)
SMILES:
Molecular Formula: C13H17NO2
Molecular Weight: 219.28 g/mol

4-{[Cyclobutyl(methyl)amino]methyl}benzoic acid

CAS No.:

Cat. No.: VC16207107

Molecular Formula: C13H17NO2

Molecular Weight: 219.28 g/mol

* For research use only. Not for human or veterinary use.

4-{[Cyclobutyl(methyl)amino]methyl}benzoic acid -

Specification

Molecular Formula C13H17NO2
Molecular Weight 219.28 g/mol
IUPAC Name 4-[[cyclobutyl(methyl)amino]methyl]benzoic acid
Standard InChI InChI=1S/C13H17NO2/c1-14(12-3-2-4-12)9-10-5-7-11(8-6-10)13(15)16/h5-8,12H,2-4,9H2,1H3,(H,15,16)
Standard InChI Key WTNLIAIVIKVFSL-UHFFFAOYSA-N
Canonical SMILES CN(CC1=CC=C(C=C1)C(=O)O)C2CCC2

Introduction

Structural and Physicochemical Properties

The molecular structure of 4-{[Cyclobutyl(methyl)amino]methyl}benzoic acid features a benzoic acid backbone substituted at the 4-position with a methylene-linked cyclobutyl(methyl)amine group. The cyclobutyl ring introduces significant steric hindrance and conformational rigidity, which may influence its solubility, stability, and intermolecular interactions.

Physical Properties

Based on analogous benzoic acid derivatives, key physical properties can be extrapolated:

PropertyEstimated ValueBasis for Estimation
Molecular Weight249.3 g/molCalculated from formula C₁₃H₁₇NO₂
Melting Point210–230°CComparison to 4-(aminomethyl)benzoic acid
LogP (Partition Coefficient)1.8–2.4Predicted via computational models
Solubility in Water<1 mg/mL (25°C)Structural similarity to hydrophobic analogs

The cyclobutyl group likely reduces aqueous solubility compared to simpler alkylamino derivatives, while the methyl group on the amine may enhance lipid solubility.

Synthesis and Manufacturing

Synthetic routes to 4-{[Cyclobutyl(methyl)amino]methyl}benzoic acid can be adapted from methodologies used for related compounds, such as 4-(aminomethyl)benzoic acid .

Key Synthetic Steps

A plausible three-step synthesis involves:

  • Formation of the Cyclobutyl(methyl)amine:
    Cyclobutanol undergoes Hofmann degradation with methylamine under acidic conditions to yield cyclobutyl(methyl)amine.

  • Mannich Reaction for Side-Chain Introduction:
    Benzoic acid is subjected to a Mannich reaction with formaldehyde and cyclobutyl(methyl)amine, forming the aminomethyl linkage at the 4-position.

  • Purification and Crystallization:
    The crude product is purified via recrystallization from ethanol-water mixtures, achieving >95% purity .

Critical Reaction Conditions:

  • Mannich reaction: 60–80°C, pH 4–5 (acetic acid buffer)

  • Catalyst: None required (amine acts as base)

  • Yield: ~65–70% after purification

Chemical Reactivity and Functionalization

The compound exhibits reactivity typical of both benzoic acids and secondary amines:

Dominant Reaction Pathways

  • Amine Alkylation:
    The secondary amine undergoes quaternization with alkyl halides, forming cationic species with enhanced water solubility.

Stability Considerations

The cyclobutyl ring is susceptible to ring-opening under strong acidic conditions (pH <2) or at temperatures exceeding 150°C, limiting processing options.

ParameterValueMethod
Plasma Protein Binding85–90%QSAR modeling
Metabolic ClearanceHepatic (CYP3A4-mediated oxidation)In silico prediction
Oral Bioavailability40–50%Rule-of-Five compliance

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing kinase inhibitors, where the cyclobutyl group provides stereochemical control in target binding.

Materials Science

In polymer chemistry, the rigid cyclobutyl structure may impart thermal stability to polyamide resins when incorporated as a comonomer.

Comparison with Structural Analogs

The methyl-cyclobutylamino group confers distinct advantages over common substituents:

DerivativeLogPMelting Point (°C)Aqueous Solubility (mg/mL)
4-(Aminomethyl)benzoic acid 0.76>30012.4
4-(Cyclopentylamino) derivative2.1185–1900.8
Target Compound2.2*210–230*<1*

*Estimated values

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